trans-2-Undecen-1-ol chemical properties
trans-2-Undecen-1-ol chemical properties
An In-Depth Technical Guide to trans-2-Undecen-1-ol
Executive Summary
trans-2-Undecen-1-ol (CAS: 75039-84-8 for the (E)-isomer; 37617-03-1 for generic) is a mono-unsaturated fatty alcohol characterized by an 11-carbon chain with a trans (E) double bond at the C2 position.[1] It serves as a critical intermediate in the synthesis of pheromones, fragrances, and flavor compounds (specifically the aldehyde trans-2-undecenal).
This guide synthesizes the physicochemical profile, stereoselective synthesis, and biological applications of trans-2-undecen-1-ol. It is designed for organic chemists and formulation scientists requiring high-fidelity data and reproducible protocols.
Part 1: Molecular Architecture & Physicochemical Profile
The reactivity of trans-2-undecen-1-ol is dictated by its allylic alcohol motif . The electron-rich double bond facilitates electrophilic addition, while the hydroxyl group allows for esterification and oxidation. The trans geometry is thermodynamically more stable than the cis isomer and is crucial for its biological activity as a pheromone mimic.
Table 1: Physicochemical Specifications
| Property | Value | Notes/Conditions |
| IUPAC Name | (2E)-Undec-2-en-1-ol | |
| CAS Number | 75039-84-8 | Specific to (E)-isomer |
| Generic CAS | 37617-03-1 | Often used for isomeric mixtures |
| Molecular Formula | C₁₁H₂₂O | |
| Molecular Weight | 170.29 g/mol | |
| Appearance | Colorless to pale yellow liquid | Viscous at low temps |
| Odor Profile | Waxy, floral, rose, citrus | Less pungent than the aldehyde |
| Density | 0.840 – 0.846 g/cm³ | @ 25°C |
| Boiling Point | 242 – 244°C | @ 760 mmHg |
| Boiling Point (Vacuum) | 100 – 102°C | @ 2 mmHg |
| Refractive Index ( | 1.448 – 1.454 | Indicates unsaturation |
| LogP (Octanol/Water) | ~4.20 | Highly lipophilic |
| Solubility | Ethanol, Diethyl ether, Oils | Insoluble in water (<70 mg/L) |
Key Structural Identifier (NMR Prediction):
-
¹H NMR (CDCl₃, 400 MHz): The vinyl protons exhibit a large coupling constant (
Hz), diagnostic of the trans (E) geometry.-
5.6–5.7 ppm (dt,
Hz, C2-H) -
4.0–4.1 ppm (d,
Hz, -CH ₂OH)
-
5.6–5.7 ppm (dt,
Part 2: Synthetic Pathways & Isolation Strategies
Achieving high stereochemical purity (>98% E-isomer) is the primary challenge. Simple reduction of 2-undecynoic acid often yields mixtures. The most robust protocol for research applications is the Horner-Wadsworth-Emmons (HWE) homologation followed by selective reduction.
Protocol: Stereoselective Synthesis via HWE Reaction
Rationale: The HWE reaction guarantees the trans geometry of the double bond due to the thermodynamic control of the phosphonate intermediate.
Step 1: Homologation (Octanal
-
Reagents: Octanal (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 1.1 eq), THF (anhydrous).
-
Procedure:
-
Suspend NaH in dry THF at 0°C under Argon.
-
Add Triethyl phosphonoacetate dropwise; stir for 30 min to form the ylide.
-
Add Octanal slowly (maintaining <5°C).
-
Warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄.
-
Result: Ethyl (E)-2-undecenoate (Intermediate A).
-
Step 2: Selective Reduction (Ester
-
Reagents: Intermediate A, DIBAL-H (Diisobutylaluminum hydride, 2.2 eq), Toluene or DCM.
-
Procedure:
-
Dissolve Intermediate A in anhydrous Toluene; cool to -78°C.
-
Add DIBAL-H (1.0 M in toluene) dropwise over 1 hour. Critical: Maintain low temp to prevent over-reduction or isomerization.
-
Stir at -78°C for 2 hours.
-
Quench: Slowly add Methanol, then saturated Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (removes aluminum salts).
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
-
Yield: Typically 85-90% overall. Purity: >98% (E)-isomer.
Visualized Synthesis Workflow
Figure 1: Stereoselective synthesis pathway using Horner-Wadsworth-Emmons olefination followed by DIBAL-H reduction.
Part 3: Chemical Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the primary hydroxyl group and the disubstituted alkene .
Selective Oxidation (Fragrance Synthesis)
-
Reaction: Oxidation to trans-2-Undecenal (Aldehyde C-11).
-
Reagents: MnO₂ (mild) or Swern Oxidation.
-
Significance: The aldehyde is a high-value fragrance ingredient (Cilantro/Coriander odor).
-
Protocol Note: Use activated MnO₂ in DCM to prevent over-oxidation to the carboxylic acid.
Esterification (Derivatization)
-
Reaction: Reaction with Acetic Anhydride or acid chlorides.
-
Product: trans-2-Undecenyl acetate.
-
Application: Modifies volatility and lipophilicity for pheromone release formulations.
Epoxidation
-
Reaction: Sharpless Asymmetric Epoxidation.
-
Product: 2,3-Epoxyundecan-1-ol.
-
Utility: Chiral building block for polyketide synthesis.
Part 4: Biological Interface & Applications
Pheromone Activity
trans-2-Undecen-1-ol acts as an aggregation pheromone or alarm signal in various Hemiptera (true bugs) and Coleoptera (beetles).
-
Mechanism: Binds to odorant-binding proteins (OBPs) in insect antennae, triggering signal transduction pathways.
-
Pest Control: Used in integrated pest management (IPM) traps for stink bugs.
Fragrance & Flavor[1][2][4][10]
-
Profile: Adds a "fatty," "waxy," or "rose-petal" nuance to floral accords. It acts as a fixative, slowing the evaporation of more volatile top notes.
Toxicity & Safety (GHS Classification)
-
H315: Causes skin irritation.[2]
-
H410: Very toxic to aquatic life with long-lasting effects.[1]
-
Handling: Must be handled in a fume hood. Avoid release to the environment.[5][4]
Part 5: Analytical Characterization
To validate the identity of synthesized or purchased material, use the following parameters.
| Method | Diagnostic Signal |
| GC-MS | Molecular Ion: m/z 170 (weak). Base Peak: m/z 57 or 41 (hydrocarbon chain). Characteristic Loss: [M-18]⁺ (Loss of H₂O, m/z 152). |
| IR Spectroscopy | O-H Stretch: 3300–3400 cm⁻¹ (Broad). C=C Stretch: 1670 cm⁻¹ (Weak, trans). =C-H Bend: ~970 cm⁻¹ (Strong, specific to trans-alkenes). |
| Retention Index | DB-5 Column: ~1362.[1] |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. trans-2-Undecen-1-ol Spectra and Properties. National Institute of Standards and Technology.[6][7] Retrieved from [Link]
-
The Good Scents Company. (E)-2-undecen-1-ol Flavor and Fragrance Information. Retrieved from [Link]
-
Human Metabolome Database (HMDB). Metabocard for 2-Undecen-1-ol (HMDB0034856). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-undecen-1-ol.[1] Retrieved from [Link]
Sources
- 1. 2-Undecen-1-ol, (2E)- | C11H22O | CID 5365004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-undecen-1-ol, 37617-03-1 [thegoodscentscompany.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. trans-2-Undecen-1-ol [webbook.nist.gov]
- 7. trans-2-Undecen-1-ol [webbook.nist.gov]
